methyl N-benzoylvalylvalinate
Overview
Description
Methyl N-benzoylvalylvalinate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the valine residue, with a methyl ester group at the carboxyl terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-benzoylvalylvalinate typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Benzoylation: The protected valine is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to introduce the benzoyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the free amino group.
Esterification: The free amino group is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-benzoylvalylvalinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.
Substitution: Nucleophiles such as amines or thiols; organic solvents; room temperature to reflux conditions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
Methyl N-benzoylvalylvalinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and inhibitors.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Materials Science:
Industry: The compound is employed in the development of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl N-benzoylvalylvalinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group enhances the compound’s binding affinity to these targets, while the valine residue contributes to its overall stability and bioavailability. The pathways involved include enzyme inhibition, receptor modulation, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl N-benzoylphenylalaninate: Similar structure but with a phenylalanine residue instead of valine.
Methyl N-benzoylleucylleucinate: Contains leucine residues instead of valine.
Methyl N-benzoylisoleucylisoleucinate: Features isoleucine residues.
Uniqueness
Methyl N-benzoylvalylvalinate is unique due to its specific combination of a benzoyl group and valine residue, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(2-benzamido-3-methylbutanoyl)amino]-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-11(2)14(19-16(21)13-9-7-6-8-10-13)17(22)20-15(12(3)4)18(23)24-5/h6-12,14-15H,1-5H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMYVUFCHONMHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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